![molecular formula C20H20BrN3O3S B3964510 2-(2,6-Dimethylmorpholin-4-yl)-5-(5-bromo-2-oxo-1-prop-2-enylbenzo[d]azolin-3-ylidene)-1,3-thiazolin-4-one](/img/structure/B3964510.png)
2-(2,6-Dimethylmorpholin-4-yl)-5-(5-bromo-2-oxo-1-prop-2-enylbenzo[d]azolin-3-ylidene)-1,3-thiazolin-4-one
Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)-5-(5-bromo-2-oxo-1-prop-2-enylbenzo[d]azolin-3-ylidene)-1,3-thiazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a brominated benzazolinone moiety, and a thiazolinone ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-5-(5-bromo-2-oxo-1-prop-2-enylbenzo[d]azolin-3-ylidene)-1,3-thiazolin-4-one typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylmorpholine, 5-bromo-2-oxo-1-prop-2-enylbenzo[d]azolin-3-one, and 1,3-thiazolin-4-one. The synthetic route may involve:
Formation of the Benzazolinone Intermediate: This step involves the bromination of a suitable benzazolinone precursor under controlled conditions.
Coupling Reaction: The brominated benzazolinone is then coupled with 2,6-dimethylmorpholine in the presence of a suitable base and solvent.
Cyclization: The final step involves the cyclization of the intermediate product with 1,3-thiazolin-4-one under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)-5-(5-bromo-2-oxo-1-prop-2-enylbenzo[d]azolin-3-ylidene)-1,3-thiazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzazolinone moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)-5-(5-bromo-2-oxo-1-prop-2-enylbenzo[d]azolin-3-ylidene)-1,3-thiazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-5-(5-bromo-2-oxo-1-prop-2-enylbenzo[d]azolin-3-ylidene)-1,3-thiazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylmorpholin-4-yl)-5-(5-chloro-2-oxo-1-prop-2-enylbenzo[d]azolin-3-ylidene)-1,3-thiazolin-4-one
- 2-(2,6-Dimethylmorpholin-4-yl)-5-(5-fluoro-2-oxo-1-prop-2-enylbenzo[d]azolin-3-ylidene)-1,3-thiazolin-4-one
Uniqueness
The uniqueness of 2-(2,6-Dimethylmorpholin-4-yl)-5-(5-bromo-2-oxo-1-prop-2-enylbenzo[d]azolin-3-ylidene)-1,3-thiazolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, may enhance its interactions with biological targets compared to similar compounds with different halogen atoms.
Properties
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-4-7-24-15-6-5-13(21)8-14(15)16(19(24)26)17-18(25)22-20(28-17)23-9-11(2)27-12(3)10-23/h4-6,8,11-12H,1,7,9-10H2,2-3H3/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMOPHZVMQCPAV-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC=C)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC=C)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


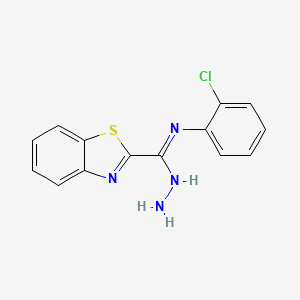
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3964444.png)
![N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B3964457.png)
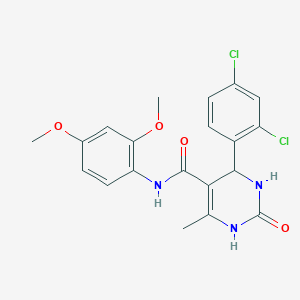
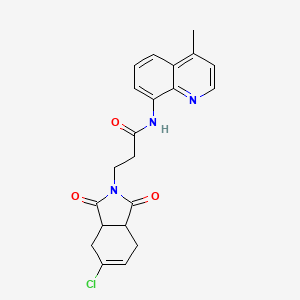
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964469.png)
![2-[4-(phenylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3964485.png)
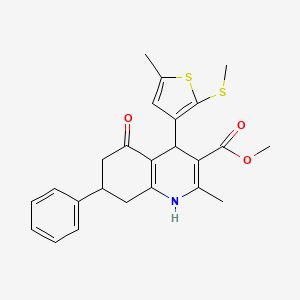
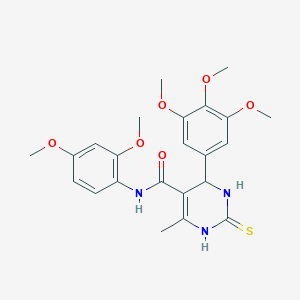
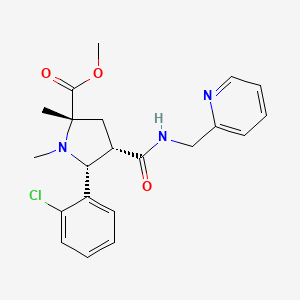
![methyl 5-({4-[(hydroxyimino)methyl]phenoxy}methyl)-2-furoate](/img/structure/B3964519.png)
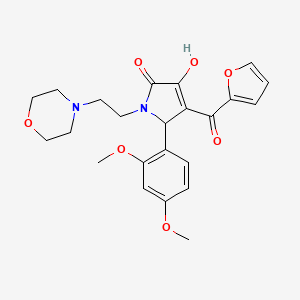
![3-[(3-fluorophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B3964534.png)

